

Application Notes and Protocols for LC-HRMS Analysis of Nitrosamine Impurities

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Compound of Interest

Compound Name: *N*-Nitroso-5H-dibenz(b,f)azepine

Cat. No.: B110671

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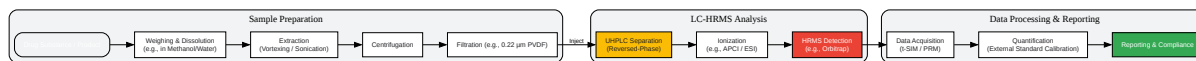
Introduction

Since 2018, the detection of potentially carcinogenic nitrosamine impurities in common drug products has prompted stringent regulatory actions and a critical need for robust analytical methods.^{[1][2]} Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a premier analytical technique for the reliable detection and quantification of these impurities at trace levels.^{[3][4]} Its high sensitivity, selectivity, and mass accuracy enable the confident identification and measurement of nitrosamines in complex pharmaceutical matrices, ensuring patient safety and regulatory compliance.^{[1][5]}

This document provides detailed application notes and protocols for the analysis of nitrosamine impurities using an LC-HRMS analytical platform. It is intended to guide researchers, scientists, and drug development professionals in establishing and validating methods for the control of these genotoxic impurities.

Experimental Workflow

The general workflow for the analysis of nitrosamine impurities by LC-HRMS involves several key stages, from sample preparation to data analysis. The following diagram illustrates a typical experimental process.



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